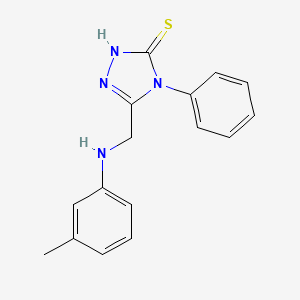![molecular formula C20H22N6O4S B12019685 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die eine Kombination aus Acetylamino-, Phenyl-, Triazolyl- und Sulfanyl-Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazin und einem geeigneten Aldehyd oder Keton synthetisiert werden.
Anbindung der Dimethoxyphenylgruppe:
Bildung der Acetylaminogruppe: Die Acetylaminogruppe wird durch Acetylierung eines Amin-Vorläufers eingeführt.
Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des Triazolderivats mit dem Acetylaminophenyl-Derivat unter geeigneten Bedingungen, z. B. unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und zur Skalierung des Syntheseprozesses umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Triazolring oder die Acetylaminogruppe angreifen und möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine, reduzierte Triazolderivate.
Substitution: Verschiedene substituierte Phenyl- oder Triazolderivate.
Wissenschaftliche Forschungsanwendungen
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Struktur der Verbindung deutet auf ein Potenzial als Pharmakophor in der Wirkstoffentwicklung hin, insbesondere zur gezielten Ansteuerung von Enzymen oder Rezeptoren, die an Krankheitswegen beteiligt sind.
Materialwissenschaft: Die einzigartige Kombination von funktionellen Gruppen macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Die Verbindung kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden, wie z. B. Enzyminhibition oder Rezeptorbindung.
Industrielle Anwendungen:
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetylamino- und Triazolgruppen sind dafür bekannt, mit Enzymen oder Rezeptoren zu interagieren und deren Aktivität möglicherweise zu hemmen. Die Verbindung kann auch zelluläre Signalwege stören, indem sie an wichtige Proteine bindet und so deren Funktion moduliert.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The acetylamino and triazole groups are known to interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: ist ähnlich zu anderen Triazol enthaltenden Verbindungen wie Fluconazol und Itraconazol, die als Antimykotika eingesetzt werden.
Phenyl-Derivate: Verbindungen wie Acetaminophen (Paracetamol) teilen die Acetylaminophenyl-Struktur.
Einzigartigkeit
- Die einzigartige Kombination des Triazolrings mit der Dimethoxyphenyl- und Acetylaminogruppe hebt diese Verbindung von anderen ab und bietet ein eigenes Profil chemischer Reaktivität und biologischer Aktivität.
- Ihr Potenzial für vielfältige chemische Modifikationen macht sie zu einem vielseitigen Gerüst für die Entwicklung neuer Verbindungen mit maßgeschneiderten Eigenschaften.
Eigenschaften
Molekularformel |
C20H22N6O4S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N6O4S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)11-31-20-25-24-19(26(20)21)13-4-9-16(29-2)17(10-13)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI-Schlüssel |
HOVGIJCJUOWAGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)
![2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B12019613.png)


![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)






![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)
